4-(Naphthalen-2-yl)phenol

Catalog No.
S1907089
CAS No.
6336-82-9
M.F
C16H12O
M. Wt
220.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Naphthalen-2-yl)phenol

CAS Number

6336-82-9

Product Name

4-(Naphthalen-2-yl)phenol

IUPAC Name

4-naphthalen-2-ylphenol

Molecular Formula

C16H12O

Molecular Weight

220.26 g/mol

InChI

InChI=1S/C16H12O/c17-16-9-7-13(8-10-16)15-6-5-12-3-1-2-4-14(12)11-15/h1-11,17H

InChI Key

NIRHUNSXEDESLN-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CC=C(C=C3)O

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CC=C(C=C3)O

Description

The exact mass of the compound 4-(Naphthalen-2-yl)phenol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 39892. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Chemical Structure and Properties

4-(Naphthalen-2-yl)phenol, also known as 4-(2-Naphthyl)phenol, is an organic compound composed of a fused benzene-naphthalene ring system with a hydroxyl group attached. PubChem provides a depiction of its chemical structure .

Research into the physical and chemical properties of 4-(Naphthalen-2-yl)phenol is limited, but some studies have explored its spectroscopic properties [].

Potential Applications

Due to its structure, 4-(Naphthalen-2-yl)phenol may hold promise for various scientific research applications. Here are some potential areas of exploration:

  • Material Science: The naphthalene and phenol moieties in 4-(Naphthalen-2-yl)phenol suggest potential applications in material science. Research has explored its use in the development of liquid crystals [].
  • Organic Synthesis: The presence of a hydroxyl group makes 4-(Naphthalen-2-yl)phenol a potential building block for organic synthesis. Scientists could investigate its use in the creation of more complex molecules with desired properties.

4-(Naphthalen-2-yl)phenol, also known as 2-naphthylphenol, is an organic compound with the molecular formula C₁₆H₁₂O. It features a naphthalene ring substituted with a phenolic group at the para position. This compound is characterized by its aromatic structure, which contributes to its stability and reactivity in various chemical processes. The presence of both naphthalene and phenol moieties allows for unique interactions in biological systems and

, including:

  • Azo Coupling: This compound can undergo azo coupling reactions, where it reacts with diazonium salts to form azo dyes. The reaction typically involves the nucleophilic attack of the phenolic oxygen on the diazonium nitrogen .
  • Oxidation: 4-(Naphthalen-2-yl)phenol can be oxidized to form corresponding quinones or other oxidized derivatives, depending on the conditions used .
  • Esterification: The hydroxyl group can react with acyl chlorides or anhydrides to form esters, which may have applications in various fields such as materials science and pharmaceuticals .

Research indicates that 4-(Naphthalen-2-yl)phenol exhibits various biological activities:

  • Antimicrobial Properties: Studies have shown that this compound has potential antimicrobial effects against certain bacteria and fungi, making it a candidate for further investigation in medicinal chemistry .
  • Antioxidant Activity: The phenolic structure contributes to its ability to scavenge free radicals, suggesting potential applications in health supplements and food preservation .
  • Corrosion Inhibition: It has been studied for its corrosion inhibition properties in metal surfaces, indicating a broader industrial application .

Several methods exist for synthesizing 4-(Naphthalen-2-yl)phenol:

  • Azo Coupling Reaction: As previously mentioned, this involves the coupling of 2-naphthol with an appropriate diazonium salt derived from aniline or its derivatives.
  • Direct Hydroxylation: Naphthalene can be hydroxylated using strong oxidizing agents to yield 4-(Naphthalen-2-yl)phenol directly.
  • Grignard Reaction: A Grignard reagent derived from naphthalene can react with phenol under controlled conditions to produce the desired compound .

4-(Naphthalen-2-yl)phenol has several applications across different fields:

  • Dyes and Pigments: It is used as a precursor for synthesizing azo dyes due to its ability to form stable colored compounds.
  • Pharmaceuticals: The compound's biological activities make it a candidate for drug development, particularly in antimicrobial and antioxidant formulations.
  • Corrosion Inhibitors: Its effectiveness in preventing corrosion makes it valuable in industrial applications where metal protection is required .

Interaction studies of 4-(Naphthalen-2-yl)phenol focus on its binding affinity and reactivity with various biological targets:

  • Protein Binding: Research indicates that this compound may interact with specific proteins, influencing their activity and stability.
  • Enzyme Inhibition: Preliminary studies suggest potential enzyme inhibition capabilities, which could be harnessed for therapeutic purposes .

Several compounds share structural similarities with 4-(Naphthalen-2-yl)phenol. Here are some notable examples:

Compound NameStructure TypeUnique Features
2-NaphtholNaphtholHydroxyl group at position 2; used in dye synthesis
PhenolSimple Aromatic CompoundBasic structure; widely used as a disinfectant
1-NaphtholNaphtholHydroxyl group at position 1; different reactivity
4-MethylphenolAlkyl-substituted PhenolMethyl group substitution affects solubility

Uniqueness of 4-(Naphthalen-2-yl)phenol

The unique combination of both naphthalene and phenolic structures in 4-(Naphthalen-2-yl)phenol allows it to exhibit distinctive chemical reactivity and biological activity compared to other similar compounds. Its dual functionality makes it particularly useful in applications ranging from dye synthesis to potential pharmaceutical development.

XLogP3

4.8

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

220.088815002 g/mol

Monoisotopic Mass

220.088815002 g/mol

Heavy Atom Count

17

UNII

YVS55A8NMM

Other CAS

6336-82-9

Wikipedia

4-(naphthalen-2-yl)phenol

Dates

Modify: 2023-07-22

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